
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it has been suggested that the compound may act as an antagonist or partial agonist of the dopamine D2 receptor. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit activity against various diseases, which makes it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and neuropathic pain. Additionally, research could focus on developing more efficient synthesis methods to obtain the compound in larger quantities.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide can be achieved using different methods. One of the commonly used methods is the one-pot synthesis of 1-(4-benzylpiperidin-1-yl)propan-1-one, which is further reacted with 3-chlorobenzoyl chloride and malononitrile to obtain the target compound.
Applications De Recherche Scientifique
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been studied for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, Alzheimer's disease, and neuropathic pain. The compound has also been found to have potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propriétés
IUPAC Name |
(E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-7-4-8-21(14-20)25-22(27)19(15-24)16-26-11-9-18(10-12-26)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13H2,(H,25,27)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCYCSYDDHSSP-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)
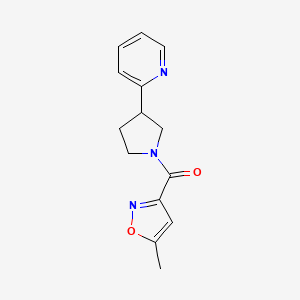
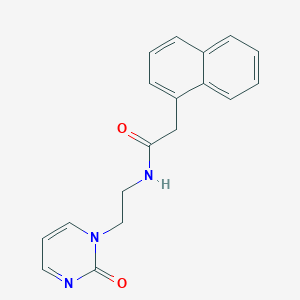
![N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2622906.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)
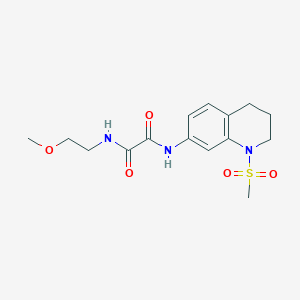
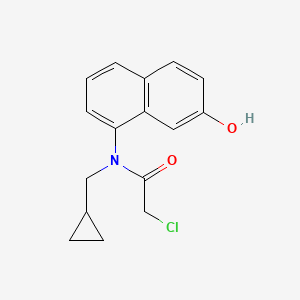
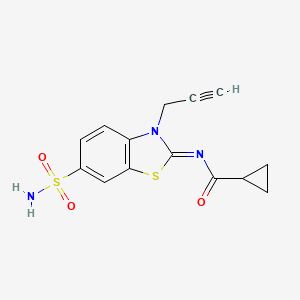
![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)
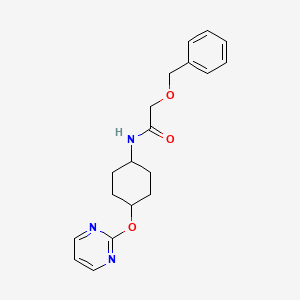
![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)